3-(3-chlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a 3-chlorophenyl group and a furan-2-yl group. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate pyrazole and pyrimidine derivatives under controlled conditions. For instance, the regio-controlled Sonogashira-type coupling of 2,6-dibromopyrazolo[1,5-a]pyrimidine with terminal alkynes can be employed to introduce the furan-2-yl group . Subsequent functionalization at the 3-position with a 3-chlorophenyl group can be achieved through Suzuki–Miyaura or Buchwald–Hartwig coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, the development of robust purification techniques, such as crystallization and chromatography, is essential to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of various functional groups on the phenyl ring.
Scientific Research Applications
3-(3-chlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the substituents on the pyrazolo[1,5-a]pyrimidine core .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine
- 3-(3-bromophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine
- 3-(3-chlorophenyl)-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine
Uniqueness
3-(3-chlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine is unique due to the specific combination of the 3-chlorophenyl and furan-2-yl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold for drug discovery and development .
Properties
IUPAC Name |
3-(3-chlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O/c17-12-4-1-3-11(9-12)13-10-19-20-14(6-7-18-16(13)20)15-5-2-8-21-15/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYJPTBIBSUHSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C3N=CC=C(N3N=C2)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.